molecular formula C20H18ClN3O3 B5512759 N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide

N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide

Cat. No. B5512759
M. Wt: 383.8 g/mol
InChI Key: OPDRKONFFQDZPP-SSDVNMTOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, which shares a structural motif with our compound of interest, demonstrates the complexity and efficiency of synthesizing such molecules. This process involves starting with cheap and available materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, highlighting the strategic approach to introducing all atoms of the skeleton in the initial steps, followed by hydrogenation, Birch reduction, and cyclization to achieve high yields (Bänziger et al., 2000).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic characterization and theoretical studies such as DFT and TD-DFT/PCM calculations, provides insights into the structural parameters, vibrational frequencies, and electronic interactions of similar quinoline derivatives. For instance, studies on 4-(4-chlorophenyl) and 4-[4-(dimethylamino)phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes reveal the optimized molecular structure, NLO properties, and charge distributions, enhancing the understanding of such compounds' molecular characteristics (Wazzan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often investigated through various reactions, including condensation, cyclization, and reactions with nucleophilic and non-nucleophilic bases. These studies provide valuable insights into the compounds' reactivity, stability, and potential modifications, laying the groundwork for further functionalization and application development.

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. X-ray diffraction analysis and spectroscopic methods are commonly used to characterize these properties, offering a detailed view of the compound's structural integrity and interactions at the molecular level.

Chemical Properties Analysis

Investigations into the chemical properties of such compounds, including their electronic structure, bonding, and interaction with other molecules, are fundamental for predicting their behavior in chemical reactions and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and computational methods like DFT calculations are instrumental in these analyses.

  • Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester (Bänziger et al., 2000).
  • DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of 4-(4-chlorophenyl) and 4-[4-(dimethylamino)phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes (Wazzan et al., 2016).

properties

IUPAC Name

N-[(E)-(2-chloro-6-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-4-6-16-14(8-12)9-15(19(21)23-16)11-22-24-20(25)13-5-7-17(26-2)18(10-13)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRKONFFQDZPP-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-Chloro-6-methylquinolin-3-YL)methylidene]-3,4-dimethoxybenzohydrazide

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